molecular formula C16H17NO B14001231 1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one CAS No. 4735-46-0

1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one

Katalognummer: B14001231
CAS-Nummer: 4735-46-0
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: NZHPQUITCJNHAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- is an organic compound with a complex structure that includes a pyrrolidinone ring and a naphthalenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- typically involves the reaction of 2-pyrrolidinone with 1-bromo-2-(1-naphthalenyl)ethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalenyl-substituted pyrrolidinone derivatives, while reduction can produce naphthalenyl-substituted pyrrolidines .

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Pyrrolidinone,1-[2-(1-naphthalenyl)ethyl]- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s interactions with specific molecular targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

4735-46-0

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

1-(2-naphthalen-1-ylethyl)pyrrolidin-2-one

InChI

InChI=1S/C16H17NO/c18-16-9-4-11-17(16)12-10-14-7-3-6-13-5-1-2-8-15(13)14/h1-3,5-8H,4,9-12H2

InChI-Schlüssel

NZHPQUITCJNHAF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)CCC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.